molecular formula C13H16N2O3 B2999217 N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide CAS No. 1396678-83-3

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide

Cat. No.: B2999217
CAS No.: 1396678-83-3
M. Wt: 248.282
InChI Key: LCMVFTOKQFMNCI-UHFFFAOYSA-N
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Description

N-(4-Morpholinobut-2-yn-1-yl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide core substituted with a morpholine moiety attached via a but-2-yn-1-yl linker. The morpholine group, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and may influence pharmacokinetic properties such as bioavailability and metabolic stability.

Properties

IUPAC Name

N-(4-morpholin-4-ylbut-2-ynyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(12-4-3-9-18-12)14-5-1-2-6-15-7-10-17-11-8-15/h3-4,9H,5-8,10-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMVFTOKQFMNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 4-morpholinobut-2-yn-1-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

Types of Reactions: N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the alkyne group can produce alkene or alkane derivatives .

Scientific Research Applications

Chemistry: N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Furan derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and efficacy .

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and morpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furan-2-carboxamide Derivatives

Compound Name Substituent/Functional Group Key Structural Features Reference
N-(4-Morpholinobut-2-yn-1-yl)furan-2-carboxamide Morpholine attached via butynyl linker Alkyne spacer, morpholine for solubility
N-(4-Bromophenyl)furan-2-carboxamide () 4-Bromophenyl Electron-withdrawing bromo group
5-(4-Acetylphenyl)-N-(4-morpholinophenyl)furan-2-carboxamide () Acetylphenyl + morpholinophenyl Dual aryl groups, acetyl for electronic modulation
Para-fluoro furanyl fentanyl () 4-Fluorophenyl + piperidine Opioid receptor-targeting motifs
Thiourea derivatives () Thiourea, sulfamoyl, hydroxyl, etc. Sulfur-containing groups for antioxidant activity

Key Observations:

  • Morpholine vs. Aryl Groups : The morpholine group in the target compound and ’s analog improves solubility compared to bromophenyl () or fluorophenyl () groups, which are more lipophilic .
  • Linker Flexibility : The butynyl linker in the target compound introduces rigidity, contrasting with the flexible alkyl or aryl spacers in other derivatives. This may influence binding to sterically restricted targets .
  • Electron Effects : Electron-donating groups (e.g., morpholine) in ’s compound and the target compound contrast with electron-withdrawing substituents (e.g., bromo in ), which affect reactivity and synthetic yields .

Key Observations:

  • The Suzuki-Miyaura cross-coupling () demonstrates substituent-dependent yields, with electron-donating groups (e.g., methoxy) improving efficiency. The target compound’s morpholine group, being electron-rich, may follow similar trends if synthesized via analogous methods .
  • Thiourea derivatives () prioritize functionalization over yield optimization, focusing on antioxidant properties rather than synthetic scalability .

Key Observations:

  • The target compound’s morpholine and alkyne linker differentiate it from the opioid activity of ’s fentanyl analog, which relies on a piperidine core and fluorophenyl group for receptor binding .
  • Antioxidant activity in ’s thiourea derivatives highlights the role of sulfur-based groups, absent in the target compound, suggesting divergent therapeutic applications .

Biological Activity

N-(4-morpholinobut-2-yn-1-yl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article reviews the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound, drawing from diverse research sources.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves a multi-step process that typically includes the formation of the furan ring and subsequent functionalization to introduce the morpholino and carboxamide groups. Variations in substituents on the furan and morpholino moieties can significantly influence biological activity.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances anti-cancer activity. For example, compounds with para-methyl substitutions exhibited improved efficacy against cancer cell lines such as HepG2 and MCF-7, with cell viability dropping to as low as 33.29% at a concentration of 20 μg/mL .
  • Comparative Potency : In studies comparing various carboxamide derivatives, this compound demonstrated significant inhibition against both bacterial and fungal strains, with minimum inhibitory concentrations (MICs) ranging from 150.7 to 295 μg/mL .

Anti-Cancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. The compound's mechanism appears to involve interference with key signaling pathways in cancer cells.

Table 1: Anti-Cancer Activity Against Various Cell Lines

CompoundCell LineConcentration (μg/mL)% Cell Viability
This compoundHepG22033.29
p-tolylcarbamothioyl-furan-2-carboxamideHuh-72045.09
Indazole derivativeMCF-72041.81

These results indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-Microbial Activity

The compound also demonstrates notable anti-microbial properties. Studies indicate that it effectively inhibits a range of bacterial and fungal strains, outperforming several standard antibiotics.

Table 2: Anti-Microbial Activity

Microbial StrainInhibition Zone (mm)MIC (μg/mL)
Staphylococcus aureus15150.7
Escherichia coli12200
Candida albicans17295

The data suggest that this compound could serve as a lead compound for developing new anti-infective agents .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of N-(4-morpholinobut-2-yn-1-y)furan-2-carboxamide in animal models as well. For instance, in xenograft models of non-small cell lung cancer (NSCLC), administration of this compound resulted in significant tumor regression compared to controls .

In vivo studies indicated that dosing at specific intervals led to complete responses in some cases, demonstrating its potential for clinical application in oncology .

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